![molecular formula C8H16N2 B13227195 (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound characterized by its unique structure, which includes a nitrogen-containing bicyclo[421]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This approach allows for the diastereoselective synthesis of the compound, ensuring the desired stereochemistry is achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted nitrogen-containing compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[4.3.0]nonane:
Tricyclo[7.3.1.02,7]tridecane: A more complex tricyclic compound that can be rearranged to form bicyclo[4.2.1]nonane derivatives.
Uniqueness
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific stereochemistry and nitrogen-containing bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
(1R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
NLRPLOMLCUJBET-BRFYHDHCSA-N |
Isomerische SMILES |
CN1CCC2CC[C@H](C1)N2 |
Kanonische SMILES |
CN1CCC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13227114.png)
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
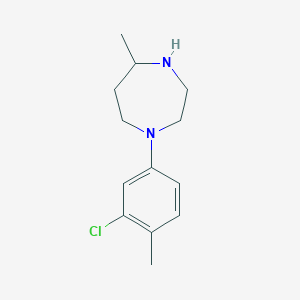

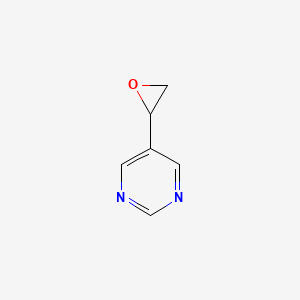
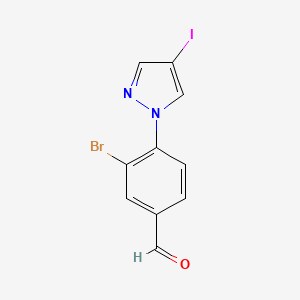

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
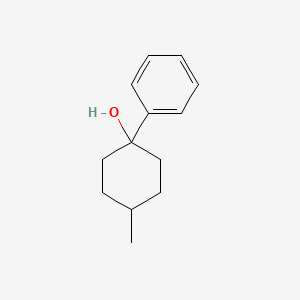


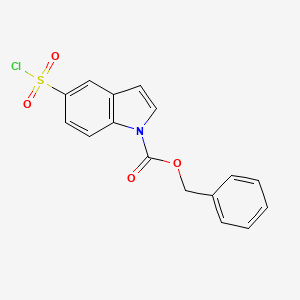

![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
